molecular formula C21H20ClN3OS B2476678 (3-(1H-pyrazol-1-yl)phenyl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone CAS No. 1795302-24-7

(3-(1H-pyrazol-1-yl)phenyl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2476678
CAS RN: 1795302-24-7
M. Wt: 397.92
InChI Key: RJCXNBMGRUZTKY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups including a pyrazole ring, a phenyl ring, a thiazepan ring, and a methanone group . Pyrazole derivatives are known to exhibit a wide range of biological activities .


Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through multi-step reactions involving the reaction of various aromatic and heterocyclic aldehydes with other organic compounds .


Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of multiple rings and functional groups . The exact structure would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For example, the pyrazole ring might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Generally, compounds with similar structures have moderate to high solubility in polar solvents due to the presence of polar functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For instance, some pyrazole derivatives are known to inhibit certain enzymes, which could potentially be a mechanism of action .

Future Directions

Future research could focus on elucidating the exact biological activity of this compound and its potential uses in medicine or other fields. Additionally, further studies could aim to optimize the synthesis of this compound and similar compounds .

properties

IUPAC Name

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(3-pyrazol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3OS/c22-19-8-2-1-7-18(19)20-9-12-24(13-14-27-20)21(26)16-5-3-6-17(15-16)25-11-4-10-23-25/h1-8,10-11,15,20H,9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCXNBMGRUZTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(1H-pyrazol-1-yl)phenyl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone

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